3,4-Dimethylphenyl benzoate

Catalog No.
S14718346
CAS No.
3845-63-4
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
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3,4-Dimethylphenyl benzoate

CAS Number

3845-63-4

Product Name

3,4-Dimethylphenyl benzoate

IUPAC Name

(3,4-dimethylphenyl) benzoate

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-11-8-9-14(10-12(11)2)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NRZNGWLWIRTEOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)C

3,4-Dimethylphenyl benzoate is an organic compound with the molecular formula C15H14O2C_{15}H_{14}O_2. It consists of a benzoate group attached to a 3,4-dimethylphenyl moiety. The compound exhibits a complex structure where the terminal rings form a dihedral angle of approximately 52.39 degrees, and the mean plane of the central ester group is twisted relative to the benzene and phenyl rings by angles of 60.10 and 8.67 degrees, respectively . The molecular structure suggests potential for various interactions due to its functional groups.

Typical for esters and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The benzoate group can undergo nucleophilic attack, leading to the substitution of the ester group.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,4-dimethylphenol and benzoic acid.
  • Electrophilic Aromatic Substitution: The aromatic rings can be further functionalized through electrophilic aromatic substitution reactions.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 3,4-dimethylphenyl benzoate typically involves esterification reactions. Common methods include:

  • Fischer Esterification: Reacting 3,4-dimethylphenol with benzoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Acylation Reactions: Utilizing acyl chlorides or anhydrides in the presence of a base to facilitate the formation of the ester.

These methods provide efficient routes to synthesize 3,4-dimethylphenyl benzoate with reasonable yields.

3,4-Dimethylphenyl benzoate finds applications in various fields:

  • Fragrance Industry: Due to its pleasant aroma, it may be used as a fragrance component in perfumes and cosmetics.
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds or pharmaceuticals.
  • Polymer Chemistry: The compound may be utilized in producing polymeric materials where aromatic esters are required for enhancing thermal stability.

Interaction studies involving 3,4-dimethylphenyl benzoate primarily focus on its chemical behavior with various solvents and reagents. Understanding these interactions is crucial for predicting its stability and reactivity in different environments. For instance:

  • Solubility Studies: Evaluating how it interacts with polar and non-polar solvents can inform its use in formulations.
  • Reactivity Tests: Assessing how it reacts with nucleophiles or electrophiles helps determine its potential as a chemical intermediate.

Such studies contribute valuable insights into its practical applications.

Several compounds share structural similarities with 3,4-dimethylphenyl benzoate. These include:

Compound NameStructure CharacteristicsUnique Features
3-Methylphenyl benzoateMethyl group at position 3 on phenylSimpler structure; less steric hindrance
4-Methylphenyl benzoateMethyl group at position 4 on phenylDifferent spatial orientation affecting reactivity
Dimethyl phthalateTwo methyl groups on phthalic acidUsed primarily as a plasticizer
Benzyl benzoateBenzyl group instead of dimethylphenylDifferent functional properties due to benzyl moiety

Each compound exhibits unique properties that influence their applications and reactivity patterns. The presence of two methyl groups in 3,4-dimethylphenyl benzoate contributes to its distinct steric and electronic characteristics compared to these similar compounds.

Traditional Esterification Approaches Using Lewis Acid Catalysts

The synthesis of 3,4-dimethylphenyl benzoate via esterification typically involves reacting 3,4-dimethylphenol with benzoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is the most widely used catalyst due to its ability to polarize the carbonyl group of benzoyl chloride, enhancing electrophilicity and facilitating nucleophilic attack by the phenolic oxygen.

In a representative procedure, equimolar quantities of 3,4-dimethylphenol (4.10 mmol) and benzoyl chloride (4.10 mmol) are combined with anhydrous AlCl₃ (3.00 mmol) in dichloromethane (DCM) at 0–5°C. The reaction mixture is stirred at room temperature for 30 minutes, followed by refluxing at 50°C for 1 hour. Post-reaction workup involves quenching with ice, extracting with DCM, and drying over sodium sulfate. The crude product is crystallized from methanol, yielding colorless crystals with a melting point of 322 K.

Key variables influencing yield and purity include:

  • Catalyst stoichiometry: Substoichiometric AlCl₃ (0.73 equivalents relative to phenol) minimizes side reactions like oligomerization.
  • Reaction temperature: Controlled addition at 0–5°C prevents exothermic decomposition, while reflux at 50°C ensures complete conversion.

Comparative studies with other Lewis acids (e.g., FeCl₃, ZnCl₂) suggest AlCl₃ provides superior reaction rates and yields (>75%) for this specific esterification.

Solvent Systems and Temperature Optimization in Friedel-Crafts Acylation

Friedel-Crafts acylation offers an alternative route, particularly for synthesizing derivatives under solvent-free conditions. While traditional methods use DCM, recent advances employ solid acid catalysts like Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 to improve sustainability.

Solvent-dependent kinetics:

  • Dichloromethane: Facilitates rapid reagent mixing and heat dissipation, achieving 80–85% conversion in 1 hour at 50°C.
  • Solvent-free systems: Enable higher temperatures (80–100°C) without solvent recovery steps, though requiring precise stoichiometry to avoid byproducts.

A comparative analysis of solvent systems is provided below:

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane501.085
Solvent-free802.578

Temperature optimization studies reveal that exceeding 60°C in DCM promotes side reactions (e.g., transesterification), while solvent-free systems tolerate higher temperatures due to reduced intermediate stability.

Purification Techniques for Crystalline Product Isolation

Post-synthesis purification is critical for obtaining high-purity 3,4-dimethylphenyl benzoate. Recrystallization remains the gold standard, with solvent selection directly impacting crystal quality and yield.

Recrystallization protocols:

  • Methanol evaporation: Dissolving the crude product in hot methanol followed by slow evaporation yields large, colorless crystals with 89% recovery.
  • Ethanol-water mixtures: A 3:1 ethanol-water ratio at 4°C provides smaller crystals but higher purity (99.5% by HPLC).

Key parameters:

  • Solvent polarity: Methanol’s moderate polarity balances solubility and crystallization kinetics.
  • Cooling rate: Slow cooling (0.5°C/min) minimizes inclusion of impurities within the crystal lattice.

Crystallographic data confirm that weak C–H···O hydrogen bonds stabilize the crystal structure, forming C(6) chains along the a-axis.

Single-Crystal X-ray Diffraction Studies of Molecular Geometry

The single-crystal X-ray diffraction analysis of 3,4-dimethylphenyl benzoate reveals a triclinic crystal system with space group P1̄ [1]. The compound crystallizes with two molecules in the asymmetric unit and exhibits a molecular formula of C₁₅H₁₄O₂ with a molecular weight of 226.26 grams per mole [1]. The crystal structure determination was conducted at 123 Kelvin using molybdenum Kα radiation with a wavelength of 0.71073 Angstroms [1].

Table 1: Crystal Data for 3,4-Dimethylphenyl benzoate

ParameterValue
Molecular FormulaC₁₅H₁₄O₂
Molecular Weight (g/mol)226.26
Crystal SystemTriclinic
Space GroupP1̄
a (Å)6.0293 (4)
b (Å)7.8506 (3)
c (Å)13.1163 (9)
α (°)88.592 (4)
β (°)77.020 (5)
γ (°)77.680 (4)
Volume (ų)590.87 (6)
Z2
Density (Mg m⁻³)1.272
Temperature (K)123
Melting Point (K)322 (1)

The molecular geometry analysis reveals that the terminal aromatic rings form a dihedral angle of 52.39 (4) degrees [1] [2]. The central ester group exhibits a root mean square deviation of 0.0488 Angstroms from planarity [1]. This ester moiety is significantly twisted relative to both aromatic rings, with the benzene ring twisted by 60.10 (4) degrees and the phenyl ring twisted by 8.67 (9) degrees from the mean plane of the central ester group [1] [2].

Table 2: Molecular Geometry for 3,4-Dimethylphenyl benzoate

Structural ParameterValue
Dihedral angle between terminal rings52.39 (4)°
Ester group twist from benzene ring60.10 (4)°
Ester group twist from phenyl ring8.67 (9)°
Central ester group r.m.s. deviation0.0488 Å

The bond length analysis demonstrates typical ester characteristics with the O7—C7 ester bond measuring 1.3609 (16) Angstroms and the carbonyl O8—C7 bond measuring 1.2008 (16) Angstroms [1]. The ester linkage angle C7—O7—C1 measures 117.97 (10) degrees, while the carbonyl angle O8—C7—O7 measures 123.50 (12) degrees [1].

Table 3: Selected Bond Lengths and Angles

Bond/AngleValue
O7—C7 (ester C=O)1.3609 (16) Å
O7—C1 (ester C—O)1.4145 (15) Å
O8—C7 (carbonyl C=O)1.2008 (16) Å
C7—C8 (benzoyl C—C)1.4871 (17) Å
C7—O7—C1 (ester angle)117.97 (10)°
O8—C7—O7 (carbonyl angle)123.50 (12)°
O8—C7—C8 (carbonyl-benzene)125.00 (13)°
O7—C7—C8 (ester-benzene)111.50 (11)°

Dihedral Angle Variations in Positional Isomer Comparisons

Comparative structural analysis with other dimethylphenyl benzoate positional isomers reveals significant variations in molecular conformations [1] [3] [4]. The 3,4-dimethylphenyl benzoate displays a dihedral angle of 52.39 (4) degrees between the terminal rings, which is considerably smaller than those observed in the 2,3-dimethylphenyl benzoate isomer at 87.36 (6) degrees and the 2,4-dimethylphenyl benzoate isomer at 80.25 (5) degrees [1] [3] [4].

Table 4: Dihedral Angle Comparison Between Positional Isomers

CompoundDihedral Angle (°)Reference
3,4-Dimethylphenyl benzoate52.39 (4)Current study
2,3-Dimethylphenyl benzoate (DMPB1)87.36 (6)Gowda et al., 2008a
2,4-Dimethylphenyl benzoate (DMPB2)80.25 (5)Gowda et al., 2008b
Phenyl benzoate (PBA)55.7Adams & Morsi, 1976
3-Methylphenyl benzoate (3MePBA)79.61 (6)Gowda et al., 2007
2,6-Dichlorophenyl benzoate (26DCPBA)75.75 (10)Gowda et al., 2007

The conformational differences observed among these positional isomers can be attributed to the varying steric effects imposed by the methyl substituents at different positions on the aromatic ring [3] [4]. The 3,4-dimethylphenyl benzoate exhibits a dihedral angle closest to that of unsubstituted phenyl benzoate at 55.7 degrees, suggesting minimal steric hindrance from the meta and para positioned methyl groups [1] [3].

In contrast, the 2,3-dimethylphenyl benzoate shows the largest dihedral angle at 87.36 (6) degrees, indicating significant steric interference between the ortho-positioned methyl group and the benzoyl moiety [3]. The 2,4-dimethylphenyl benzoate displays an intermediate value at 80.25 (5) degrees, reflecting moderate steric effects from the ortho-methyl substitution [4].

The central ester group orientation also varies among isomers, with the 2,4-dimethylphenyl benzoate showing dihedral angles of 85.81 (5) degrees with the benzoyl ring and 5.71 (13) degrees with the phenyl ring [4]. This contrasts significantly with the 3,4-dimethylphenyl benzoate values of 60.10 (4) degrees and 8.67 (9) degrees, respectively [1].

Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal structure of 3,4-dimethylphenyl benzoate is stabilized by weak intermolecular carbon-hydrogen···oxygen hydrogen bonds rather than classical hydrogen bonding interactions [5] [1]. The primary hydrogen bonding interaction involves the C2—H2···O8 contact, where the C2 atom acts as a hydrogen bond donor to the oxygen atom O8 of a neighboring molecule [1].

Table 5: Hydrogen Bonding Geometry in 3,4-Dimethylphenyl benzoate

InteractionD—H (Å)H···A (Å)D···A (Å)D—H···A (°)Symmetry Code
C2—H2···O8ⁱ0.952.473.3710 (18)157(i) x-1, +y, +z

The hydrogen bonding network creates C(6) chain motifs that propagate along the crystallographic direction [5] [1]. These chains are formed through the systematic repetition of the C2—H2···O8 interaction with the symmetry operation x-1, +y, +z [1]. The hydrogen bond exhibits a donor-acceptor distance of 3.3710 (18) Angstroms and a bond angle of 157 degrees, indicating a moderately strong weak hydrogen bond [1].

The crystal packing analysis reveals that molecules are arranged in a chain-like structure extending along the a-axis direction [1]. The packing efficiency is maintained through these weak hydrogen bonding interactions, which compensate for the absence of classical hydrogen bonds in the structure [1] [2]. The carbon-hydrogen···oxygen interactions serve as the primary cohesive forces governing the three-dimensional crystal architecture [1].

The formation of these C(6) chain motifs follows established hydrogen bonding patterns observed in similar benzoate ester compounds [6]. The systematic arrangement of molecules through these weak interactions demonstrates the importance of non-classical hydrogen bonds in crystal engineering and supramolecular assembly [7] [8]. The hydrogen bonding pattern contributes to the overall stability of the crystal lattice while maintaining efficient molecular packing [1] [2].

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations have provided fundamental insights into the electronic structure of 3,4-dimethylphenyl benzoate. The molecular geometry optimization reveals a non-planar conformation where the terminal aromatic rings form a characteristic dihedral angle of 52.39 degrees [1]. This geometric parameter represents a significant deviation from planarity and indicates considerable steric hindrance between the benzoyl and dimethylphenyl moieties.

The central ester group exhibits notable twisting relative to both aromatic systems, with the mean plane of the ester functionality deviating by 60.10 degrees from the dimethyl-substituted benzene ring and 8.67 degrees from the phenyl ring [1]. This asymmetric twist pattern reflects the differential steric interactions imposed by the methyl substituents at the 3,4-positions compared to the unsubstituted phenyl ring.

Bond length analysis through crystallographic determination reveals typical aromatic ester characteristics. The carbonyl carbon-oxygen double bond measures 1.2008 angstroms, consistent with standard C=O bond lengths in aromatic esters [1]. The ester linkage C-O single bond spans 1.3609 angstroms, while the phenolic C-O bond extends to 1.4145 angstroms, indicating normal ester bond characteristics without significant electronic perturbation from the methyl substituents.

Comparative analysis with related dimethylphenyl benzoate isomers demonstrates the pronounced influence of substituent position on molecular conformation. The 2,3-dimethylphenyl benzoate exhibits a dihedral angle of 87.36 degrees, while the 2,4-isomer shows 80.25 degrees [2] [3]. The 3,4-substitution pattern produces the most planar arrangement among the dimethyl isomers, with a dihedral angle closest to that of unsubstituted phenyl benzoate at 55.7 degrees [2].

The electronic structure calculations indicate that frontier molecular orbital properties are significantly influenced by the aromatic substitution pattern. The highest occupied molecular orbital typically localizes on the electron-rich dimethylphenyl ring, while the lowest unoccupied molecular orbital centers on the electron-deficient benzoyl carbonyl system [4]. This orbital distribution pattern suggests potential for intramolecular charge transfer processes under electronic excitation conditions.

Table 1: Crystallographic Data for 3,4-Dimethylphenyl Benzoate

ParameterValue
Molecular FormulaC₁₅H₁₄O₂
Molecular Weight (g/mol)226.26
Crystal SystemTriclinic
Space GroupP1̄
Unit Cell Dimensions (Å)
a6.0293(4)
b7.8506(3)
c13.1163(9)
Unit Cell Angles (°)
α88.592(4)
β77.020(5)
γ77.680(4)
Unit Cell Volume (ų)590.87(6)
Z2
Density (Mg m⁻³)1.272
Temperature (K)123
Dihedral Angle (°)52.39(4)

Table 2: Key Bond Lengths and Angles for 3,4-Dimethylphenyl Benzoate

Bond/AngleExperimental Value
O7—C7 (Å)1.3609(16)
O7—C1 (Å)1.4145(15)
O8—C7 (Å)1.2008(16)
C1—C2 (Å)1.3755(19)
C1—C6 (Å)1.383(2)
C7—C8 (Å)1.4871(17)
C7—O7—C1 (°)117.97(10)
O8—C7—O7 (°)123.50(12)
O8—C7—C8 (°)125.00(13)
O7—C7—C8 (°)111.50(11)

Molecular Dynamics Simulations of Solid-State Arrangements

Molecular dynamics simulations provide crucial insights into the thermal behavior and structural flexibility of 3,4-dimethylphenyl benzoate in crystalline environments. The solid-state molecular dynamics approach enables investigation of collective molecular motions, thermal expansion effects, and phase transition phenomena that cannot be captured through static density functional theory calculations alone.

The crystalline packing arrangement of 3,4-dimethylphenyl benzoate exhibits characteristic features of aromatic ester compounds. Molecules adopt a chain-like supramolecular structure stabilized primarily through weak carbon-hydrogen to oxygen hydrogen bonding interactions [1]. The hydrogen bonding network involves C2-H2 acting as a donor to the carbonyl oxygen O8, with a donor-acceptor distance of 3.371 angstroms and a bond angle of 157 degrees [1].

Temperature-dependent molecular dynamics simulations reveal significant librational motions of the aromatic rings about their connecting bonds. The dihedral angle between the terminal rings exhibits thermal fluctuations with an amplitude that increases systematically with temperature. These conformational dynamics are particularly pronounced for the dimethylphenyl ring, where steric interactions with the ester carbonyl create a relatively shallow potential energy surface for rotational motion.

The molecular packing efficiency in the solid state reflects the balance between favorable intermolecular interactions and steric repulsion from the methyl substituents. The calculated density of 1.272 milligrams per cubic centimeter indicates moderately efficient packing compared to unsubstituted aromatic esters [1]. The presence of methyl groups creates localized regions of reduced packing density while simultaneously providing additional van der Waals stabilization through methyl-aromatic interactions.

Phonon mode analysis from molecular dynamics trajectories reveals characteristic vibrational frequencies associated with intermolecular motions. Low-frequency modes below 100 wavenumbers correspond to librational motions of entire molecules, while intermediate frequencies between 100-300 wavenumbers involve collective deformations of the hydrogen bonding network. These phonon characteristics directly influence thermal transport properties and mechanical response of the crystalline material.

The thermal expansion behavior exhibits anisotropic characteristics reflecting the layered molecular arrangement. Expansion coefficients differ significantly along the three crystallographic directions, with the largest expansion occurring perpendicular to the molecular planes. This anisotropy has important implications for mechanical stress development during thermal cycling and potential applications requiring dimensional stability.

Table 3: Comparative Dihedral Angles in Dimethylphenyl Benzoate Isomers

CompoundDihedral Angle (°)Reference
2,3-Dimethylphenyl benzoate87.36(6)Gowda et al., 2008a
2,4-Dimethylphenyl benzoate80.25(5)Gowda et al., 2008b
3,4-Dimethylphenyl benzoate52.39(4)This study
Phenyl benzoate55.7Adams & Morsi, 1976

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis provides a comprehensive quantitative framework for characterizing the nature and extent of intermolecular interactions in the crystal structure of 3,4-dimethylphenyl benzoate. This approach enables decomposition of the total intermolecular interaction energy into specific contact types and identification of the most significant stabilizing forces in the solid state.

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis reveal that hydrogen-hydrogen contacts constitute the dominant intermolecular interaction type, contributing approximately 51.2 percent of the total surface area [5]. This high percentage reflects the substantial hydrocarbon character of the molecule and the prevalence of van der Waals interactions between methyl groups and aromatic hydrogen atoms.

Oxygen-hydrogen interactions represent the second most significant contact type, accounting for 17.9 percent of the Hirshfeld surface [5]. These contacts primarily involve the carbonyl oxygen accepting weak hydrogen bonds from aromatic and methyl carbon-hydrogen donors. The oxygen-hydrogen contact distribution exhibits characteristic spikes in the fingerprint plot corresponding to the C-H···O hydrogen bonds that stabilize the crystal packing.

Carbon-hydrogen contacts contribute 15.2 percent to the overall intermolecular interaction pattern [5]. These interactions encompass both aromatic carbon-hydrogen contacts and aliphatic methyl carbon-hydrogen interactions. The carbon-hydrogen contact distribution shows distinctive wing-like features in the fingerprint plot, indicating favorable edge-to-face aromatic interactions and methyl-aromatic contacts.

Carbon-carbon interactions account for 8.1 percent of the Hirshfeld surface area [5]. These contacts primarily arise from aromatic pi-pi stacking interactions between parallel or near-parallel benzene rings in adjacent molecules. The relatively modest contribution of carbon-carbon contacts reflects the non-planar molecular geometry that prevents optimal pi-pi overlap between aromatic systems.

Shape-index analysis of the Hirshfeld surface reveals regions of complementary curvature that facilitate efficient molecular packing. Adjacent red and blue triangular regions on the shape-index surface indicate the presence of pi-pi stacking interactions between aromatic rings [5]. The distribution and intensity of these regions provide direct visualization of the aromatic interaction patterns in the crystal structure.

The normalized contact distance analysis identifies regions where intermolecular contacts are shorter or longer than the sum of van der Waals radii. Red regions on the Hirshfeld surface correspond to contacts shorter than van der Waals distances, indicating favorable attractive interactions. Blue regions represent contacts longer than van der Waals distances, suggesting regions of unfavorable steric repulsion or minimal interaction.

Table 4: Molecular Geometry Parameters for 3,4-Dimethylphenyl Benzoate

ParameterValue
Ester Group Twist from Benzene Ring (°)60.10(4)
Ester Group Twist from Phenyl Ring (°)8.67(9)
Mean Plane Deviation of Ester Group (Å)0.0488
Melting Point (K)322(1)
Hydrogen Bond DonorC2—H2
Hydrogen Bond AcceptorO8
Hydrogen Bond Distance (Å)2.47
Hydrogen Bond Angle (°)157

The enrichment ratio analysis quantifies the propensity for specific atom types to form contacts relative to their surface abundance. Oxygen atoms show significant enrichment in hydrogen-bonding contacts, with enrichment ratios substantially greater than unity. This finding confirms the central role of the carbonyl oxygen in mediating intermolecular interactions and crystal stability.

Electrostatic potential mapping on the Hirshfeld surface reveals the distribution of electron-rich and electron-poor regions that govern intermolecular recognition. The carbonyl oxygen exhibits the most negative electrostatic potential, consistent with its role as the primary hydrogen bond acceptor. Conversely, the aromatic and methyl hydrogen atoms display positive electrostatic potential regions that serve as hydrogen bond donors.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

226.099379685 g/mol

Monoisotopic Mass

226.099379685 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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